2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile
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Overview
Description
2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile is an organic compound characterized by a cyclopentene ring substituted with a cyanomethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile can be achieved through several methods. One common approach involves the reaction of cyclopent-3-en-1-ylacetonitrile with cyanomethyl reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a cyclopentene ring with a ketone group.
Cyclopent-2-en-1-one: Similar structure but with different functional groups.
Cyclopent-1-en-1-ylacetic acid: Contains a cyclopentene ring with an acetic acid group.
Uniqueness
2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile is unique due to the presence of both a cyanomethyl group and an acetonitrile group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
131779-47-0 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[1-(cyanomethyl)cyclopent-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C9H10N2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-2H,3-6H2 |
InChI Key |
WXPMXXCSTUGPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(CC#N)CC#N |
Origin of Product |
United States |
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